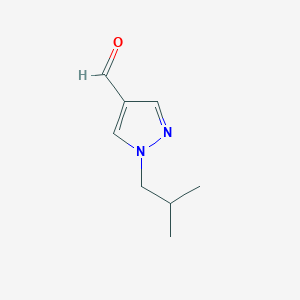

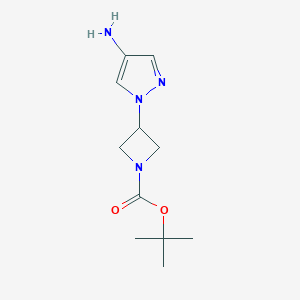

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole

描述

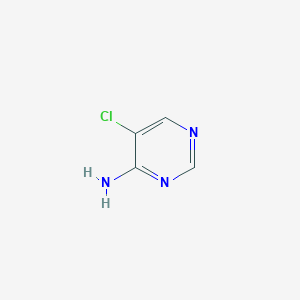

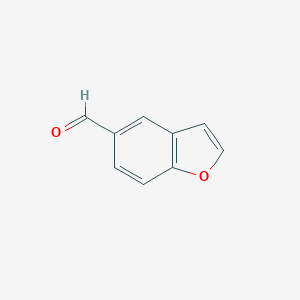

Molecular Structure Analysis

The molecular structure of “4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole” is represented by the SMILES notationCC(C)(C)OC(=O)N1CC(C1)n2cc(cn2)N . The InChI code is InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7,12H2,1-3H3 . Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 399.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.0±3.0 kJ/mol and a flash point of 195.4±25.1 °C . The compound has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .科学研究应用

Synthesis and Diversification of Heterocyclic Amino Acid Derivatives

Gudelis et al. (2023) described a synthetic route for new heterocyclic amino acid derivatives featuring azetidine and oxetane rings, starting from (N-Boc-azetidin-3-ylidene)acetate. This process included a DBU-catalyzed Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles. The diversification of these compounds was further achieved through Suzuki–Miyaura cross-coupling, providing novel pyrazole–azetidine hybrids with potential for various applications in medicinal chemistry and drug design (Gudelis et al., 2023).

Antimicrobial and Anticancer Potential

Hafez et al. (2016) synthesized a series of pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl compounds, from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds displayed significant antimicrobial and anticancer activities, with some derivatives showing higher efficacy than the reference drug doxorubicin. This study highlights the potential of pyrazole derivatives in developing new antimicrobial and anticancer agents (Hafez et al., 2016).

Synthesis of Pyrazolopyrimidines

Faria et al. (2013) explored the synthesis of new 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles and unexpectedly produced 1H-pyrazolo[3,4-d]pyrimidine derivatives instead. This unexpected outcome during the synthesis process underscores the complexity and unpredictability in the synthesis of pyrazole-containing compounds, which can lead to novel structures with potential applications in various fields of research (Faria et al., 2013).

Antibacterial Activity of Azetidinone Derivatives

Chopde et al. (2012) synthesized azetidinone derivatives from 3-methyl-1H-pyrazol-5(4H)-one and evaluated their antibacterial activity against different strains of microorganisms. Some compounds demonstrated promising antibacterial activities, indicating the therapeutic potential of azetidinone derivatives in treating bacterial infections (Chopde et al., 2012).

安全和危害

属性

IUPAC Name |

tert-butyl 3-(4-aminopyrazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDHOTMQNGXWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650627 | |

| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole | |

CAS RN |

1029413-51-1 | |

| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)